![molecular formula C20H22N2O6 B2991442 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1396869-65-0](/img/structure/B2991442.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products, such as sesamol and piperine . This structural motif is present in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . A direct and concise method was used to create a novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized compound was then transformed into various synthetically important unsymmetrical monoselenides .Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been studied using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit are complex and varied. For instance, the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was synthesized and then transformed into various synthetically important unsymmetrical monoselenides .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the benzo[d][1,3]dioxole subunit have been analyzed using various techniques. For instance, the thermal decomposition behavior of the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis .Scientific Research Applications
Specific Removal of o-Methoxybenzyl Protection
- Methoxybenzyl protecting groups of alcohols can be efficiently removed using DDQ in CH2Cl2-H2O at room temperature, preserving other functional groups and protecting groups. This methodology could be relevant for the selective deprotection of similar compounds (Oikawa, Yoshioka, & Yonemitsu, 1982).
Metabolic Pathways of N-Benzylphenethylamines
- The metabolic profile of N-2-methoxybenzylated compounds (NBOMes) was investigated, revealing pathways including mono- and bis-O-demethylation and hydroxylation, which could be relevant for understanding the metabolism of similar complex molecules (Šuláková et al., 2021).
Benzylation of Alcohols and Phenols
- A method for the benzylation of alcohols and phenols using N-(4-methoxybenzyl)-o-benzenedisulfonimide under basic conditions, resulting in good yields of 4-methoxybenzyl ethers, may offer a synthetic route for structurally similar compounds (Carlsen, 1998).
Catalytic Properties of Dioxomolybdenum(VI) Complexes
- Synthesis and characterization of new dioxomolybdenum(VI) complexes with hydrazone ligands demonstrated their effectiveness as catalysts for sulfoxidation. This information could be utilized in the catalytic study or application of similar complex molecules (Jin, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to be potent inhibitors of cyclooxygenase , suggesting that this compound may also target enzymes involved in inflammatory responses.
Mode of Action
The presence of a benzo[d][1,3]dioxol-5-yl group and a methoxybenzyl group suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding . The compound’s interaction with its targets could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given its potential role as a cyclooxygenase inhibitor , it may affect the arachidonic acid pathway, which plays a key role in inflammation and pain responses.
Result of Action
If it acts as a cyclooxygenase inhibitor, it could potentially reduce the production of prostaglandins, molecules that play a key role in promoting inflammation and pain .
properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(25,14-7-8-16-17(9-14)28-12-27-16)11-22-19(24)18(23)21-10-13-5-3-4-6-15(13)26-2/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMTXIXZHNSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)
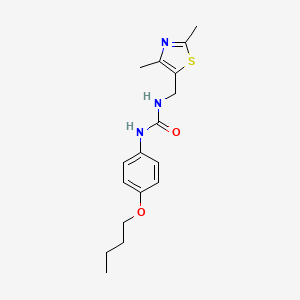
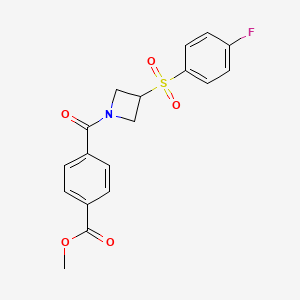
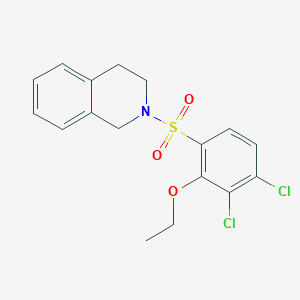
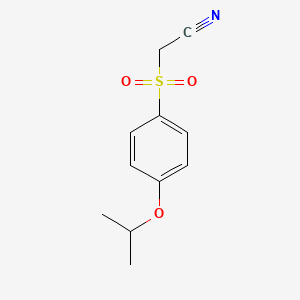
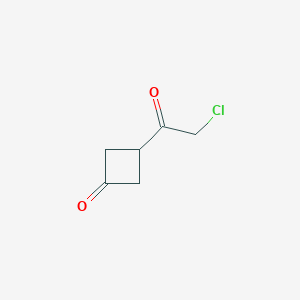
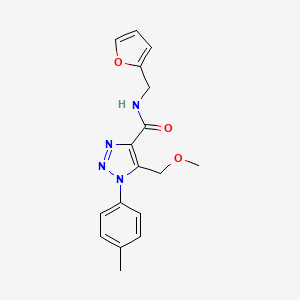
![(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B2991371.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2991374.png)

![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)

![2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid](/img/structure/B2991381.png)
![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)